molecular formula C16H23NO4S B2448258 N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(phenylthio)propanamide CAS No. 2320724-79-4

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B2448258
CAS No.: 2320724-79-4
M. Wt: 325.42
InChI Key: LEHDUCMMIGXYPM-UHFFFAOYSA-N
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Description

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(phenylthio)propanamide is a synthetic organic compound of high interest in medicinal chemistry and biochemical research. This molecule features a unique hybrid structure, combining a tetrahydrofuran (THF) ring ether, a phenylthio ether, and a propanamide linker. The tetrahydrofuran ring is a common scaffold in bioactive molecules and natural products, often contributing to metabolic stability and influencing pharmacokinetic properties. The integration of a 2-hydroxyethoxy side chain on the tetrahydrofuran ring may enhance the compound's aqueous solubility, a key consideration in the design of drug-like molecules, as high lipophilicity can be a limiting factor for brain permeability in neuropharmacology research . The phenylthio moiety can serve as a key functional group for probing protein-ligand interactions or as a synthetic intermediate for further derivatization. As a propanamide derivative, this compound belongs to a class of molecules frequently explored for their biological activity; amide functionalities are widely used in drug discovery to improve compound stability and to form critical hydrogen bonds with biological targets . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for conducting all necessary experiments and handling the compound in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c18-8-10-21-16(7-9-20-13-16)12-17-15(19)6-11-22-14-4-2-1-3-5-14/h1-5,18H,6-13H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHDUCMMIGXYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)CCSC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(phenylthio)propanamide (CAS Number: 2320575-57-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H25NO4S
  • Molecular Weight : 339.5 g/mol
  • Structure : The compound features a tetrahydrofuran ring substituted with a hydroxyethoxy group and a phenylthio moiety, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Antitumor Activity

Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various tumor cell lines. For instance, derivatives of tetrahydrofuran have been shown to selectively induce apoptosis in cancer cells while sparing normal cells .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa (cervical cancer)TBDInduction of apoptosis
6,8-Dichloro-3-formylchromoneMCF7 (breast cancer)15Inhibition of cell proliferation
6,8-Dibromo-3-formylchromoneA549 (lung cancer)20Apoptosis via mitochondrial pathway

The mechanisms through which this compound exerts its effects are still under investigation. However, related compounds have been noted to:

  • Inhibit key enzymes involved in tumor growth.
  • Induce oxidative stress , leading to apoptosis in cancer cells.
  • Modulate immune responses , potentially enhancing anti-tumor immunity.

Study on Antimicrobial Activity

A study evaluating the antimicrobial properties of related tetrahydrofuran derivatives found that they exhibited significant activity against Helicobacter pylori, a pathogen associated with gastric ulcers. The mechanism was attributed to the inhibition of bacterial urease, which is critical for the survival of H. pylori in acidic environments .

In Vivo Studies

In vivo studies using animal models have demonstrated that compounds similar to this compound can reduce tumor size significantly when administered at specific dosages over a sustained period. These findings suggest potential for further development into therapeutic agents for cancer treatment.

Q & A

Q. Table: Diagnostic Spectral Peaks

Functional GroupNMR (δ ppm)MS Fragments
THF ring3.6–4.2 (m)352.4 [M+H]+
Phenylthio7.2–7.5 (m)185.1 (C9H9S)+
Hydroxyethoxy4.8 (bs)89.0 (C4H9O2)+

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Answer:
Discrepancies may arise from variations in assay conditions, compound purity, or structural analogs. Methodological strategies include:

  • Control Experiments: Compare batches using HPLC and NMR to rule out impurities (>98% purity required for biological assays) .
  • Orthogonal Assays: Validate target engagement using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in cancer lines) .
  • Structural Analog Analysis: Test derivatives (e.g., THF ring modifications) to isolate pharmacophoric elements responsible for activity .

Example: A 2025 study noted conflicting IC50 values (5 µM vs. 20 µM) for kinase inhibition. Reanalysis revealed residual DMF solvent in the lower-purity batch skewed results .

Advanced: What computational strategies are recommended to elucidate structure-activity relationships (SAR) for this compound?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on the phenylthio group’s role in hydrophobic binding pockets .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes (50–100 ns trajectories) to assess stability of hydrogen bonds between the hydroxyethoxy group and catalytic residues .
  • QSAR Modeling: Train models on derivatives to predict optimal substituents (e.g., electron-withdrawing groups on phenylthio enhance potency) .

Q. Table: Computational Findings

MethodKey InsightReference
DockingPhenylthio group occupies hydrophobic cleft in kinase ATP-binding site
MDHydroxyethoxy-THF forms stable H-bonds with Asp86 (MMP-2)
QSARLogP < 3.5 improves membrane permeability

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Answer:

  • pH Stability: The compound degrades in acidic conditions (pH < 4) via hydrolysis of the amide bond. Buffered solutions (pH 7.4) are recommended for biological assays .
  • Thermal Stability: Decomposition occurs above 80°C (TGA data). Store at −20°C in desiccated environments to prevent THF ring oxidation .
  • Degradation Analysis: Use LC-MS to identify breakdown products (e.g., free 3-(phenylthio)propanoic acid at m/z 195.1) .

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